N-Butyl-p-toluenesulfonamide
Overview
Description
N-Butyl-p-toluenesulfonamide is a sulfonamide derivative with the chemical formula C11H17NO2S. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound is used in various fields of research, including medical, environmental, and industrial research.
Mechanism of Action
N-Butyl-p-toluenesulfonamide, also known as N-BUTYL-4-METHYLBENZENESULFONAMIDE, is a chemical compound with the molecular formula C11H17NO2S . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Analysis
Cellular Effects
N-Butyl-p-toluenesulfonamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-p-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with butylamine. The reaction typically involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The general reaction is as follows:
p-Toluenesulfonyl chloride+Butylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfonic acids, while reduction with H2/Ni can produce amines .
Scientific Research Applications
N-Butyl-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- p-Toluenesulfonamide
- N-Butylbenzenesulfonamide
- Sulfanilamide
Uniqueness
N-Butyl-p-toluenesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher melting point and greater solubility in organic solvents. Its ability to act as a plasticizer also sets it apart from other sulfonamides.
Properties
IUPAC Name |
N-butyl-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUXYBHREKXNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042198 | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1907-65-9 | |
Record name | N-Butyl-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1907-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonamide, N-butyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyltoluene-4-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BUTYL-P-TOLUENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CT68A89DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Butyl-p-toluenesulfonamide impact the properties of polymer composites?
A: Yes, research suggests that this compound (BTSA) can act as an additive influencing the properties of polymer composites. A study investigated the effects of BTSA on polyamide 6/glass fiber composites. [] The researchers found that adding BTSA led to better dispersion of the glass fibers within the polyamide matrix, as observed through Scanning Electron Microscopy. This improved dispersion correlated with enhanced mechanical properties, including increased tensile strength, yield strength, and modulus, compared to the composite without BTSA. Additionally, the composite containing BTSA exhibited reduced water absorbency and improved thermal stability. []
Q2: What is known about the chemical structure of this compound?
A2: While specific spectroscopic data isn't provided in the research excerpts, we can deduce some structural information. This compound is an organic compound with the following structural components:
Q3: Are there any known reactions involving this compound and radicals?
A: Yes, research indicates that this compound can be involved in reactions generating dibutylaminyl radicals. [] These radicals are nitrogen-centered and can participate in various chemical transformations. While the provided excerpt focuses on the reaction of dibutylaminyl radicals with nucleophiles, it highlights this compound as a precursor for generating this reactive species. []
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